molecular formula C10H14N2O3 B1479746 2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid CAS No. 2091137-62-9

2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

Cat. No.: B1479746
CAS No.: 2091137-62-9
M. Wt: 210.23 g/mol
InChI Key: DHHKLOZPHUDMBS-UHFFFAOYSA-N
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Description

2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid (CAS 2091137-62-9) is a high-value chemical building block belonging to the class of tetrahydropyrano[4,3-c]pyrazole derivatives. This compound features a fused bicyclic system integrating pyran and pyrazole rings, a scaffold recognized in medicinal chemistry for its potential as a privileged structure . With a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol , it serves as a versatile intermediate for the synthesis of more complex molecules. The acetic acid side chain provides a functional handle for further derivatization, commonly through amide bond formation or esterification, making it particularly useful in drug discovery efforts. The pyrazole core is a well-established pharmacophore present in numerous biologically active compounds and approved drugs, associated with a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antidepressant effects . Specifically, annulated pyrazole derivatives, such as those containing the pyrano[4,3-c]pyrazole framework, are subjects of ongoing research due to their diverse biological relevance . This compound is offered for research applications such as exploring new therapeutic agents, structure-activity relationship (SAR) studies, and as a key intermediate in organic synthesis and method development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-12-9(5-10(13)14)7-6-15-4-3-8(7)11-12/h2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHKLOZPHUDMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2COCCC2=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H15N3O3C_{10}H_{15}N_{3}O_{3}. The structural characteristics of this compound contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₃
IUPAC NameThis compound
Molecular Weight211.24 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory and proliferative pathways. Notably:

  • Cyclooxygenase Inhibition : It has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to reduced inflammatory responses and pain relief .
  • Cell Proliferation : In vitro studies indicate that the compound can interfere with cell proliferation by affecting pathways associated with cell cycle regulation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In animal models of inflammation:

  • Edema Reduction : The compound demonstrated a notable ability to reduce paw swelling in carrageenan-induced edema models. Its effects were comparable to standard anti-inflammatory drugs such as diclofenac sodium .

Case Studies

  • In Vivo Studies : A study evaluated the anti-inflammatory effects of similar pyrazole derivatives in rat models. These derivatives displayed significant inhibition of inflammatory markers and were well-tolerated with minimal side effects observed in histopathological examinations .
  • Cell Line Studies : In vitro assays using cancer cell lines indicated that derivatives similar to this compound could induce apoptosis and inhibit proliferation through cyclin-dependent kinase (CDK) pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethyl group in the target compound provides steric bulk compared to smaller substituents like methyl (in evidence 6) or reactive propargyl groups (evidence 2, 3).
  • Ring Modifications : Replacement of the pyran oxygen with sulfur (evidence 3) increases molecular weight and may alter electronic properties (e.g., hydrogen bonding capacity, lipophilicity) .
  • Functional Groups : Carboxylic acid derivatives (target compound, evidence 5) exhibit higher water solubility compared to ester analogs (evidence 6), which are more lipophilic and likely used as prodrug intermediates .

Preparation Methods

Step 1: Formation of the Key Intermediate (Ethyl Ester of Tetrahydropyrano[4,3-c]pyrazole)

  • Starting Materials: Tetrahydropyranone and diethyl oxalate.
  • Catalyst/Base: Lithium bis(trimethylsilyl)amide (LiHMDS).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: Low temperature (-70 to -80 °C) under argon atmosphere.
  • Reaction: The tetrahydropyranone reacts with diethyl oxalate in the presence of LiHMDS to yield 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate intermediate.

Key Parameters:

Parameter Value/Range
Temperature -70 to -80 °C
Molar ratio (tetrahydropyranone : LiHMDS) 1 : 0.5 to 1.2
Molar ratio (tetrahydropyranone : diethyl oxalate) 1 : 0.5 to 1.2
Reaction time 30 to 120 minutes
pH adjustment post-reaction Acidified to pH 2-3 (HCl)
  • Workup: After reaction completion (monitored by TLC), the mixture is acidified, extracted with ethyl acetate, washed with brine, and concentrated to obtain the crude intermediate.

Step 2: Cyclization via Hydrazine Hydrate to Form Pyrazole Ring

  • Reagents: Crude intermediate from Step 1 and hydrazine hydrate.
  • Solvent: Glacial acetic acid.
  • Conditions: Room temperature (20-30 °C), overnight stirring.
  • Reaction: The intermediate undergoes ring closure with hydrazine hydrate to form ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate.

Key Parameters:

Parameter Value/Range
Temperature 20 to 30 °C
Reaction time Overnight (~12-16 hours)
pH adjustment post-reaction Adjusted to 8-9 with solid sodium carbonate
  • Workup: After reaction completion, water and ethyl acetate are added, pH adjusted, layers separated, organic extracts combined and washed, then concentrated. Petroleum ether is added to precipitate the crude pyrazole ester.

Step 3: Hydrolysis to Yield the Target Acetic Acid

  • Reagents: Crude ethyl ester from Step 2 and aqueous lithium hydroxide.
  • Solvent: Ethanol.
  • Conditions: Initial temperature 10-20 °C for base addition, then heated to 40-60 °C for 2-3 hours.
  • Reaction: Hydrolysis of the ester to the corresponding carboxylic acid.

Key Parameters:

Parameter Value/Range
Base addition temperature 10 to 20 °C
Hydrolysis temperature 40 to 60 °C
Reaction time 2 to 3 hours
Final pH adjustment 1 to 2 (dilute HCl)
  • Workup: After hydrolysis, the mixture is acidified to precipitate the acid, which is filtered, washed, and dried to obtain the pure product.

Summary of Reaction Sequence and Yields

Step Reaction Description Key Reagents/Conditions Yield (%) Notes
1 Condensation of tetrahydropyranone with diethyl oxalate LiHMDS, THF, -70 to -80 °C ~19% (prior art), improved in new method Low yield in older methods; improved by optimized conditions
2 Cyclization with hydrazine hydrate Glacial acetic acid, 20-30 °C, overnight Included in total yield Simple post-treatment; avoids complex chromatography
3 Hydrolysis of ethyl ester to acid LiOH aqueous, ethanol, 40-60 °C Included in total yield Final purification yields 99% purity
Total Overall yield of three-step synthesis ~65% (optimized method) Improved yield and purity suitable for scale-up production

Research Findings and Advantages of the Method

  • Raw Materials: Use of commercially available and inexpensive raw materials such as tetrahydropyranone and diethyl oxalate reduces cost compared to prior art using more expensive or unstable reagents.
  • Reaction Conditions: Mild and controlled temperature conditions (-70 to 60 °C) prevent side reactions and decomposition.
  • Catalyst/Base: Lithium bis(trimethylsilyl)amide is effective for enolate formation, enabling high selectivity.
  • Purification: Simple workup steps and avoidance of complicated chromatographic purification improve scalability.
  • Yield and Purity: The method achieves an overall yield of approximately 65% with final product purity reaching 99%, suitable for industrial applications.
  • Environmental and Safety Aspects: Avoidance of harsh reagents like oxalyl chloride monoethyl ester and minimizing generation of toxic byproducts.

Comparative Notes on Alternative Methods

  • Alternative routes using 3-bromotetrahydro-4H-pyran-4-one and ethyl diazoacetate have been reported but suffer from low yields and formation of isomers, complicating purification and reducing industrial viability.
  • Attempts to use ethyl diazoacetate directly lead to exothermic reactions and hazardous conditions, making the lithium bis(trimethylsilyl)amide catalyzed method preferable.

Data Table: Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time pH Adjustment Yield (%) Purification Method
1 Tetrahydropyranone, diethyl oxalate, LiHMDS -70 to -80 30-120 min pH 2-3 (HCl) ~19-30* Extraction, concentration
2 Hydrazine hydrate, glacial acetic acid 20-30 Overnight pH 8-9 (Na2CO3) Included in total Extraction, precipitation
3 LiOH aqueous, ethanol 10-20 (addition), 40-60 (hydrolysis) 2-3 hours pH 1-2 (HCl) Included in total Filtration, drying

*Yield improvement reported with optimized conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 2
2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

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